molecular formula C8H14O2 B153350 Ethyl trans-2-hexenoate CAS No. 27829-72-7

Ethyl trans-2-hexenoate

Cat. No.: B153350
CAS No.: 27829-72-7
M. Wt: 142.2 g/mol
InChI Key: SJRXWMQZUAOMRJ-VOTSOKGWSA-N
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Description

Ethyl 2-hexenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 2-hexenoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Ethyl 2-hexenoate has been primarily detected in urine. Within the cell, ethyl 2-hexenoate is primarily located in the cytoplasm. Ethyl 2-hexenoate exists in all eukaryotes, ranging from yeast to humans. Ethyl 2-hexenoate has a sweet, fruity, and green taste.
Ethyl 2-hexenoate is a fatty acid ethyl ester of 2-hexenoic acid. It has a role as a metabolite. It derives from a 2-hexenoic acid.

Mechanism of Action

C8H14O2C_8H_{14}O_2C8​H14​O2​

. This compound has been identified as a metabolite, which means it is a product of metabolic reactions within the body . However, the specific details about its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action, are not well-documented in the available literature.

Biological Activity

Ethyl trans-2-hexenoate, also known as ethyl (E)-2-hexenoate, is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. This compound is primarily recognized for its applications in the flavor and fragrance industries, but its biological activity has garnered interest in various fields, including pharmacology and biochemistry.

PropertyValue
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
Boiling Point85 °C
Flash Point62 °C
Density0.90 g/cm³
CAS Number27829-72-7

Biological Activity Overview

This compound exhibits several biological activities that are relevant to its potential applications in medicine and agriculture. Research indicates that it may possess antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi. The compound's efficacy varies among different microorganisms, with some studies reporting inhibition of growth in pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

  • A study conducted by researchers evaluated the antimicrobial effects of this compound against foodborne pathogens. The results indicated a minimum inhibitory concentration (MIC) of 0.5% for E. coli and 1% for S. aureus, suggesting its potential use as a natural preservative in food products.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various models. Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Research Findings:

  • In vitro studies demonstrated that this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Cell Membranes: this compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory pathways.
  • Antioxidant Activity: this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

Applications in Agriculture

Given its biological activity, this compound is being investigated for use as a natural pesticide and fungicide. Its ability to inhibit the growth of certain pathogens makes it a candidate for organic farming practices.

Properties

IUPAC Name

ethyl (E)-hex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRXWMQZUAOMRJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885403
Record name 2-Hexenoic acid, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; fruity aroma, Colourless liquid; Fruity, green, pulpy, pineapple, apple aroma
Record name Ethyl 2-hexenoate (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl trans-2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

167.00 to 174.00 °C. @ 760.00 mm Hg
Record name Ethyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol), Slightly soluble in water; soluble in fats
Record name Ethyl 2-hexenoate (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl trans-2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.905 (20º), 0.895-0.905
Record name Ethyl 2-hexenoate (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl trans-2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

27829-72-7, 1552-67-6
Record name Ethyl trans-2-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27829-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hex-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hexenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027829727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, ethyl ester, (2E)-
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Record name 2-Hexenoic acid, ethyl ester, (2E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ethyl (E)hex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-HEXENOATE
Source FDA Global Substance Registration System (GSRS)
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Record name Ethyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl hex-2-enoate in the context of food science?

A: Ethyl hex-2-enoate is a significant volatile compound found in various fruits, notably contributing to the aroma profile of certain fruits. Studies have identified it as a major volatile compound in sweet passion fruit (Passiflora alata Curtis) []. Furthermore, research suggests that Ethyl hex-2-enoate can be used as a distinguishing marker between Cuiguan pears grown in different regions of China [].

Q2: Are there any studies exploring the antifungal properties of Ethyl hex-2-enoate?

A: Yes, research indicates that Ethyl hex-2-enoate, along with its methyl counterpart (methyl 2-hexenoate), exhibits antifungal properties. This was demonstrated through experiments where these compounds, introduced in a controlled environment with bread, effectively inhibited mold growth [].

Q3: How does the molecular structure of Ethyl hex-2-enoate influence its interaction with Tin (IV) Chloride (SnCl4)?

A: NMR studies revealed that Ethyl hex-2-enoate, specifically its ethyl 4-ethyl-2-hexenoate form, exhibits a preference for the CH-eclipsed conformation when complexed with SnCl4. This preference is attributed to steric effects arising from the presence of the ethyl group at the 4th carbon position [].

Q4: Has Ethyl hex-2-enoate been explored as a potential nitrogen source in fermentation processes?

A: While Ethyl hex-2-enoate itself hasn't been directly utilized, a study explored the use of yeast protein hydrolysate (YPH) as a nitrogen source in wine fermentation []. Interestingly, this process led to a significant increase in the production of esters and higher alcohols, including Ethyl hex-2-enoate, highlighting the potential indirect influence of such approaches on its generation during fermentation.

Q5: Are there any synthetic routes available for the production of deuterated analogs of important wine odorants, and how is Ethyl hex-2-enoate relevant in this context?

A: Yes, researchers have developed methods for synthesizing deuterated analogs of wine odorants, including 3-sulfanylhexan-1-ol (3SH) and 3-sulfanylhexyl acetate (3SHAc). Interestingly, the synthesis utilizes a Michael addition reaction involving ethyl hex-2-enoate as a starting material, highlighting its role as a valuable precursor in producing these labeled compounds for quantitative analysis [].

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